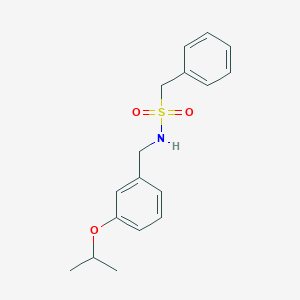
2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide
描述
2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BFAA and is known for its ability to modulate cellular processes. In
作用机制
BFAA is known to inhibit the activity of ADP-ribosylation factor (ARF), a protein that plays a crucial role in intracellular trafficking. ARF regulates the formation of vesicles that transport proteins and lipids between different cellular compartments. BFAA binds to ARF and prevents it from interacting with its downstream effectors, which disrupts intracellular trafficking and protein secretion.
Biochemical and physiological effects:
BFAA has been found to have various biochemical and physiological effects. It has been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary cellular components. BFAA has also been found to inhibit the secretion of certain proteins and lipids, which can affect cellular processes such as inflammation and immune response.
实验室实验的优点和局限性
BFAA has several advantages for lab experiments. It is a potent inhibitor of ARF, which makes it a valuable tool for studying intracellular trafficking and protein secretion. BFAA is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, BFAA has some limitations, such as its potential cytotoxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for research on BFAA. One area of interest is the development of BFAA analogs with improved solubility and potency. Another area of interest is the study of BFAA in the context of specific diseases, such as cancer and neurodegenerative disorders. Additionally, the mechanism of action of BFAA on autophagy and other cellular processes warrants further investigation.
Conclusion:
In conclusion, BFAA is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to modulate intracellular trafficking, protein secretion, and autophagy makes it a valuable tool for studying cellular processes. While BFAA has some limitations, its accessibility and potency make it a promising compound for future research.
科学研究应用
BFAA has been studied for its potential applications in various scientific research fields. It has been found to modulate intracellular trafficking, protein secretion, and autophagy. BFAA has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO3/c16-11-5-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCSQOPBUCPDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4853076.png)
![4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4853091.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4853092.png)


![2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4853116.png)
![N-(4-bromophenyl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4853117.png)





![4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B4853149.png)
![4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4853154.png)